Cas no 827614-70-0 (4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-
- 3,4,5-Trifluorobenzeneboronicacidpinacolester
- 3,4,5-Trifluorophenylboronic acid, pinacol ester
- 2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,2,3-Trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 3,4,5-Trifluorophenylboronic Acid Pinacol Ester
- 3,4,5-trifluorophenylboronic acid,pinacol ester
- 2-(3,4,5-Trifluorobenzene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- C12H14BF3O2
- VFCTUUBAONBDJU-UHFFFAOYSA-N
- 4,4,5,5-Tetramethyl-2-(3,4,5-triflu
- 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (ACI)
- (3,4,5-Trifluorophenyl)boronic acid pinacol ester
- 827614-70-0
- EN300-1425759
- AB22026
- SCHEMBL6691092
- DTXSID80375304
- 4,4,5,5-Tetramethyl-2-(3,4,5-trifluoro-phenyl)-[1,3,2]dioxaborolane
- DS-14895
- CS-W000974
- 3,4,5-Trifluorophenylboronic acid pinacol ester, AldrichCPR
- T3376
- MFCD05663885
- AKOS015960154
- 3,4,5-TRIFLUOROBENZENEBORONIC ACID PINACOL ESTER
- SY050650
-
- MDL: MFCD05663885
- Inchi: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
- InChI Key: VFCTUUBAONBDJU-UHFFFAOYSA-N
- SMILES: FC1C(F)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- Exact Mass: 258.10400
- Monoisotopic Mass: 258.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- Density: 1.17
- Boiling Point: 285°C at 760 mmHg
- Flash Point: 126.2°C
- Refractive Index: 1.4520 to 1.4560
- PSA: 18.46000
- LogP: 2.40310
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Security Information
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050783-5g |
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
827614-70-0 | 98% | 5g |
¥163.00 | 2024-07-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3376-1G |
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
827614-70-0 | >98.0%(GC)(T) | 1g |
¥190.00 | 2024-04-15 | |
Apollo Scientific | PC412001-25g |
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
827614-70-0 | 98+% | 25g |
£89.00 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T855937-5g |
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
827614-70-0 | 98% | 5g |
¥464.40 | 2022-01-11 | |
eNovation Chemicals LLC | D554127-25g |
4,4,5,5-TetraMethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
827614-70-0 | 97% | 25g |
$318 | 2024-05-24 | |
abcr | AB175295-25 g |
3,4,5-Trifluorophenylboronic acid, pinacol ester, 96%; . |
827614-70-0 | 96% | 25 g |
€291.00 | 2023-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0888-5G |
4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
827614-70-0 | 95% | 5g |
¥ 1,359.00 | 2023-04-13 | |
Fluorochem | 021640-25g |
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
827614-70-0 | 95% | 25g |
£132.00 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0888-1G |
4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
827614-70-0 | 95% | 1g |
¥ 448.00 | 2023-04-13 | |
Chemenu | CM135742-10g |
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
827614-70-0 | 95% | 10g |
$69 | 2023-01-09 |
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Production Method
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Cyclohexene ; 24 h, 100 °C
Synthetic Circuit 4
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride , 2094503-97-4 Solvents: Tetrahydrofuran ; 2 min, rt
2.2 Reagents: Cyclohexene ; 24 h, 100 °C
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
1.2 30 min, rt
Synthetic Circuit 8
1.2 24 h, 100 °C
Synthetic Circuit 9
Synthetic Circuit 10
1.2 16 h, rt
Synthetic Circuit 11
1.2 14 h, rt
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Raw materials
- Nickel, bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]-
- 2,3-Dimethylbutane-2,3-diol
- 1,2,3,5-Tetrafluorobenzene
- Bis(pinacolato)diborane
- Pinacolborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,2,3-Trifluorobenzene
- 1-Bromo-3,4,5-trifluorobenzene
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Preparation Products
- 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane (1689529-59-6)
- 2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1073339-14-6)
- 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane (881401-96-3)
- 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (827614-70-0)
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
Introduction to 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (CAS No. 827614-70-0) and Its Applications in Modern Chemical Research
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane, identified by the chemical abstracts service number 827614-70-0, is a highly specialized boronic ester derivative that has garnered significant attention in the field of synthetic organic chemistry and pharmaceutical research. This compound belongs to the class of organoboron compounds, which are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The unique structural features of this molecule, including its tetramethyl substitution pattern and the presence of a 3,4,5-trifluorophenyl group, make it a valuable intermediate in the synthesis of complex organic molecules.
The dioxaborolane core of this compound is particularly noteworthy due to its stability and reactivity in various chemical transformations. Boronic esters and boronates are well-documented for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing carbon-carbon bonds in organic synthesis. The 3,4,5-trifluorophenyl moiety introduces electron-withdrawing fluorine atoms, which can influence the electronic properties of the boron center and enhance the reactivity in certain catalytic systems. This makes 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane an attractive candidate for applications in drug discovery and material science.
In recent years, there has been a surge in research focused on the development of novel boronic esters for pharmaceutical applications. The ability to efficiently introduce complex aryl groups into molecular frameworks is crucial for designing bioactive compounds. The tetramethyl substitution pattern in this compound not only enhances its stability but also provides a rigid scaffold that can be functionalized further. This structural feature is particularly useful in medicinal chemistry where steric and electronic effects play a pivotal role in determining biological activity.
One of the most compelling aspects of 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane is its potential application in the synthesis of fluorinated heterocycles. Fluorinated compounds are increasingly prevalent in modern pharmaceuticals due to their enhanced metabolic stability and improved binding affinity to biological targets. The 3,4,5-trifluorophenyl group provides a ready-made platform for constructing such molecules. Recent studies have demonstrated that this compound can be effectively used in the Suzuki-Miyaura coupling to introduce fluorinated aryl groups into various scaffolds. This reaction has been widely employed in the synthesis of antiviral and anticancer agents.
The utility of this compound extends beyond pharmaceuticals into the realm of materials science. For instance, researchers have explored its use in the preparation of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The electron-withdrawing nature of the 3,4,5-trifluorophenyl group can modulate the electronic properties of conjugated polymers, making them suitable for optoelectronic applications. Additionally, the stability provided by the tetramethyl groups ensures that the compound remains inert under various reaction conditions, which is essential for large-scale synthesis.
Recent advancements in synthetic methodologies have further highlighted the importance of organoboron compounds like 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane. For example, recent work has shown that this compound can be used in flow chemistry systems, which offer advantages such as improved safety, scalability, and reproducibility. Flow chemistry has emerged as a powerful tool for synthesizing complex molecules, particularly those that require precise control over reaction conditions.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug candidates can significantly alter their pharmacokinetic properties, including bioavailability and metabolic stability. The 3,4,5-trifluorophenyl group in this compound provides a strategic position for further functionalization, allowing chemists to tailor molecular properties with precision. This has led to several innovative drug candidates being developed using this intermediate.
In conclusion, 4,,4,,5,,5-Tetramethyl-2((3,4,5-trifluorophenyl))-1,3,2-dioxaborolane(CAS No.827614-70-0) represents a versatile and valuable building block for synthetic chemists working in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for cross-coupling reactions, particularly those involving fluorinated aryl groups. As research continues to uncover new applications for organoboron compounds, this molecule is likely to remain at the forefront of chemical innovation.
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